(1-Fluorocyclobutyl)methanol
CAS No.: 1301207-68-0
Cat. No.: VC0154198
Molecular Formula: C5H9FO
Molecular Weight: 104.124
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1301207-68-0 |
---|---|
Molecular Formula | C5H9FO |
Molecular Weight | 104.124 |
IUPAC Name | (1-fluorocyclobutyl)methanol |
Standard InChI | InChI=1S/C5H9FO/c6-5(4-7)2-1-3-5/h7H,1-4H2 |
Standard InChI Key | KKIPAQKFWDBCFV-UHFFFAOYSA-N |
SMILES | C1CC(C1)(CO)F |
Introduction
Chemical Properties and Structure
Molecular Structure and Identifiers
(1-Fluorocyclobutyl)methanol is characterized by a molecular formula of C5H9FO, with a molecular weight of 104.12 g/mol . The chemical structure consists of a four-membered cyclobutyl ring with a fluorine atom and a hydroxymethyl group (CH2OH) both attached to the same carbon atom.
Key chemical identifiers include:
Physical Properties
Based on commercially available data, (1-Fluorocyclobutyl)methanol exhibits several notable physical properties:
Structural Relationships and Analogs
Related Fluorinated Cyclobutyl Compounds
Several structurally related compounds provide valuable context for understanding (1-Fluorocyclobutyl)methanol:
[1-(Fluoromethyl)cyclobutyl]methanol
This related compound differs by having a fluoromethyl (CH2F) group rather than a direct fluorine substitution:
This structural variation demonstrates how subtle changes in the positioning of the fluorine atom can create distinct chemical entities.
[3-Fluoro-1-(hydroxymethyl)cyclobutyl]methanol
Another related compound features:
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Fluorine at the 3-position of the cyclobutyl ring
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Two hydroxymethyl groups
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Molecular formula: C6H11FO2
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CAS Number: 2231673-56-4
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Also known as (3-Fluorocyclobutane-1,1-diyl)dimethanol
1-Fluoro-3-methylcyclobutane
A simpler structural analog with:
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A methyl group rather than a hydroxymethyl group
Spectroscopic Properties
While specific spectroscopic data for (1-Fluorocyclobutyl)methanol is limited in the available literature, related compounds provide insights into its likely behavior in analytical techniques.
For the structurally related [1-(fluoromethyl)cyclobutyl]methanol, predicted collision cross-section data has been reported:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 119.08667 | 125.1 |
[M+Na]+ | 141.06861 | 130.5 |
[M+NH4]+ | 136.11321 | 130.8 |
[M+K]+ | 157.04255 | 125.1 |
[M-H]- | 117.07211 | 122.1 |
[M+Na-2H]- | 139.05406 | 128.6 |
[M]+ | 118.07884 | 123.8 |
[M]- | 118.07994 | 123.8 |
These predicted values provide insights into the potential behavior of fluorinated cyclobutyl compounds in analytical contexts, though direct experimental confirmation for (1-Fluorocyclobutyl)methanol would be necessary for definitive characterization .
Synthetic Approaches
Electrophilic Fluorination
One potential approach involves the use of electrophilic fluorinating agents such as Selectfluor. This approach has been documented for related fluorocycloalkyl compounds, where reactions are typically conducted in mixed solvent systems under controlled conditions .
Nucleophilic Fluorination
Alternative approaches might involve nucleophilic fluorination of appropriately functionalized cyclobutyl precursors, potentially using reagents such as DAST (diethylaminosulfur trifluoride) or similar fluoride sources.
Ring-Forming Strategies
Some fluorinated cyclobutanes can be prepared through ring-forming reactions starting from fluorine-containing precursors, though these approaches may be less direct for the specific target compound.
Purification Methods
Purification of fluorinated cyclobutanes typically involves:
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Flash column chromatography using appropriate solvent systems
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Monitoring of reaction progress via thin-layer chromatography (TLC)
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Careful control of reaction conditions to minimize side product formation
Applications and Significance
Pharmaceutical Applications
Fluorinated cyclobutanes, including compounds like (1-Fluorocyclobutyl)methanol, hold significant potential in medicinal chemistry for several reasons:
Metabolic Stability Enhancement
The incorporation of fluorine atoms typically enhances metabolic stability by protecting adjacent positions from oxidative metabolism, potentially extending the half-life of drug candidates.
Lipophilicity Modulation
Fluorination can fine-tune the lipophilicity of molecules, potentially improving membrane permeability and pharmacokinetic properties.
Bioisosterism
Fluorinated groups can serve as bioisosteres for various functional groups, offering alternative binding interactions while maintaining similar molecular geometry.
Synthetic Utility
(1-Fluorocyclobutyl)methanol can serve as a versatile synthetic intermediate:
Functional Group Transformations
The hydroxyl group provides a handle for numerous transformations, including:
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Oxidation to aldehydes or carboxylic acids
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Conversion to leaving groups for substitution reactions
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Formation of ethers, esters, or other derivatives
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Dehydration to create unsaturated systems
Building Block Applications
The fluorocyclobutyl scaffold represents a conformationally constrained building block that can be incorporated into more complex molecular architectures.
Analytical Characterization
NMR Spectroscopy
In ¹H NMR analysis, characteristic signals would likely include:
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Cyclobutyl ring protons (typically complex multiplets)
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Hydroxyl proton (chemical shift dependent on concentration and solvent)
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Methylene protons adjacent to the hydroxyl group
In ¹⁹F NMR, a characteristic signal for the fluorine atom would be expected, potentially with coupling to adjacent protons.
Infrared Spectroscopy
Expected IR features would include:
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O-H stretching (broad, approximately 3300-3600 cm⁻¹)
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C-F stretching (typically 1000-1400 cm⁻¹)
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C-H stretching from cyclobutyl and methylene groups
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C-O stretching from the hydroxyl group
Research Gaps and Future Directions
Comprehensive Characterization
Current literature reveals significant gaps in the characterization of (1-Fluorocyclobutyl)methanol, suggesting several priority areas for future research:
Detailed Spectroscopic Analysis
Comprehensive spectroscopic characterization including:
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Complete NMR assignments (¹H, ¹³C, and ¹⁹F)
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High-resolution mass spectrometry
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Single-crystal X-ray diffraction (if crystalline forms can be obtained)
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Vibrational spectroscopy (IR and Raman)
Physical Property Determination
Precise measurement of physical properties including:
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Melting/boiling points
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Solubility parameters in various solvents
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Partition coefficients
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Vapor pressure
Synthetic Methodology Development
Development of optimized synthetic protocols represents another important research direction:
Yield Optimization
Exploration of reaction conditions to maximize yields while minimizing side products.
Stereoselective Approaches
Development of methods for stereoselective synthesis if multiple stereoisomers are possible.
Green Chemistry Applications
Implementation of environmentally friendly synthetic approaches using:
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Catalytic methods
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Reduced solvent usage
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Renewable starting materials when possible
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Energy-efficient processes
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